2-[(4-bromophenyl)sulfanyl]-N-(2,5-difluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-(4-bromophenyl)sulfanyl-N-(2,5-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF2NOS/c15-9-1-4-11(5-2-9)20-8-14(19)18-13-7-10(16)3-6-12(13)17/h1-7H,8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OURMXUBPVDQJSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)NC2=C(C=CC(=C2)F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromophenyl)sulfanyl]-N-(2,5-difluorophenyl)acetamide typically involves the reaction of 4-bromothiophenol with 2,5-difluoroaniline in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
Step 1: 4-bromothiophenol reacts with acetic anhydride to form 4-bromophenyl thioacetate.
Step 2: 4-bromophenyl thioacetate reacts with 2,5-difluoroaniline to form this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-bromophenyl)sulfanyl]-N-(2,5-difluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-bromophenyl)sulfanyl]-N-(2,5-difluorophenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-bromophenyl)sulfanyl]-N-(2,5-difluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes or interfere with cellular signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Analogs
2-[(4-Bromophenyl)sulfanyl]-N-(4-cyanophenyl)acetamide
- Molecular Formula : C₁₅H₁₁BrN₂OS
- Molar Mass : 347.23 g/mol
- Key Differences: The 4-cyanophenyl group replaces the 2,5-difluorophenyl substituent.
N-(2,5-Difluorophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Functionalized Acetamide Derivatives
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
- Molecular Formula : C₉H₉ClN₂O₅S
- Key Features : Contains a nitro group (electron-withdrawing) and methylsulfonyl moiety. The nitro group may confer reactivity or instability, while the sulfonyl group enhances hydrophilicity .
2-Cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-(2,5-difluorophenyl)prop-2-enamide
Physico-Chemical Properties
Notes:
Biological Activity
2-[(4-bromophenyl)sulfanyl]-N-(2,5-difluorophenyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the relevant literature on its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C₁₄H₁₂BrF₂N₂OS
- Molecular Weight : 348.23 g/mol
- CAS Number : 885267-54-9
Synthesis
The synthesis of this compound involves several steps including the formation of the sulfanyl group and subsequent acetamide linkage. The synthetic pathway typically includes:
- Formation of the Sulfanyl Group : Reacting 4-bromobenzenethiol with a suitable electrophile.
- Acetamide Formation : Coupling the resulting thiol with 2,5-difluoroacetophenone under basic conditions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit promising antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Moderate | |
| Candida albicans | Effective |
Anticancer Activity
The compound has been evaluated for its anticancer properties against several cancer cell lines. Notably, it shows activity against estrogen receptor-positive breast cancer cells (MCF7).
| Cell Line | IC50 (µM) | Effectiveness | Reference |
|---|---|---|---|
| MCF7 (Breast Cancer) | 15 | High | |
| HeLa (Cervical Cancer) | 20 | Moderate | |
| A549 (Lung Cancer) | 25 | Moderate |
Structure-Activity Relationships (SAR)
The biological activity of this compound can be partially attributed to its structural components:
- The bromophenyl group enhances lipophilicity, facilitating cell membrane penetration.
- The sulfanyl moiety may contribute to the compound's reactivity and interaction with biological targets.
- The presence of difluoro substituents is believed to play a role in modulating biological activity by influencing electronic properties.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various synthesized derivatives showed that compounds with similar scaffolds demonstrated strong activity against both Gram-positive and Gram-negative bacteria, indicating potential for development as new antibiotics .
- Anticancer Screening : In a comparative study of several acetamide derivatives, those containing the bromophenyl sulfanyl group exhibited superior cytotoxicity against MCF7 cells compared to their non-brominated counterparts .
Q & A
Q. What advanced statistical designs optimize experimental conditions for synthesis?
- Methodological Answer : Use a Box-Behnken design (3 factors, 15 runs) to maximize yield by varying temperature (60–100°C), catalyst loading (5–15 mol%), and reaction time (12–24 hr). Validate models via ANOVA (p < 0.05) and lack-of-fit tests .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
